molecular formula C12H10ClN5 B107534 9-Benzyl-6-chloro-9h-purin-2-amine CAS No. 6336-42-1

9-Benzyl-6-chloro-9h-purin-2-amine

Cat. No. B107534
CAS RN: 6336-42-1
M. Wt: 259.69 g/mol
InChI Key: XBAIDBLXRCQTCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Benzyl-6-chloro-9h-purin-2-amine, also known as N-Benzyl-2-chloro-9H-purin-6-amine, is a chemical compound with the CAS Number: 39639-47-9 . It has a molecular weight of 259.7 .


Molecular Structure Analysis

The InChI code for 9-Benzyl-6-chloro-9h-purin-2-amine is 1S/C12H10ClN5/c13-12-17-10 (9-11 (18-12)16-7-15-9)14-6-8-4-2-1-3-5-8/h1-5,7H,6H2, (H2,14,15,16,17,18) . This indicates the presence of a benzyl group attached to a purine ring, which itself is substituted with a chlorine atom and an amine group.


Physical And Chemical Properties Analysis

9-Benzyl-6-chloro-9h-purin-2-amine is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Coccidiostat Candidates : The synthesis of 9-[(2-chloro-6-fluorophenyl)methyl]-9H-purin-6-amine (arprinocid, a coccidiostat candidate) involves labeling with carbon-14, signifying its application in creating potential antiparasitic agents (Ellsworth, Meriwether, & Mertel, 1989).

  • Synthetic Studies for Agelasine Analogs : N-Methoxy-9-methyl-9H-purin-6-amines, derivatives of 9-Benzyl-6-chloro-9h-purin-2-amine, have been synthesized and studied for their tautomerism and alkylation properties. This indicates their potential in diverse synthetic applications, especially in medicinal chemistry (Roggen & Gundersen, 2008).

  • Acetylcholinesterase Inhibition for Alzheimer's Disease : 9-(1-(Substituted-benzyl)piperidin-4-yl)-2-chloro-9H-purin-6-amine derivatives were designed, synthesized, and evaluated for acetylcholinesterase inhibition. This research signifies the potential of these derivatives in Alzheimer's disease treatment (Kang et al., 2013).

Large-Scale Pharmaceutical Manufacturing

  • Pharmaceutical Manufacturing Process : A study on the large-scale preparation of 6-chloro-9-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-9H-purin-2-amine methanesulfonic acid salt from commercially available materials indicates the feasibility of large-scale pharmaceutical manufacturing of such derivatives (Shi et al., 2015).

Antitumor and Antiproliferative Applications

  • Tubulin Polymerization Inhibitors : Research has shown that certain 9-substituted benzyl-6-chloro-9H-purines can inhibit tubulin polymerization and have antiproliferative activities against various cancer cell lines (Zhou et al., 2017).

  • Antitumor Screening : Synthesis and screening of various 6-(substitutedamino)purines, derived from 6-chloro-9-benzyl-8-(methylthio)purine, for antitumor activity demonstrate the compound's potential in cancer treatment research (El-bayouki et al., 1994).

Purine Derivatives in Agriculture

  • Plant-Growth Regulating Properties : The synthesis of various purine derivatives, including chloromethyl-purine-6(9H)-one, has been explored for potential applications in plant growth regulation (El-Bayouki, Basyouni, & Tohamy, 2013).

Antimycobacterial Activity

  • Antimycobacterial Purines : Studies on 6-arylpurines with different substituents in the 9-position, including benzyl derivatives, have shown antimycobacterial activity against Mycobacterium tuberculosis, highlighting their potential in treating tuberculosis (Gundersen, Nissen‐meyer, & Spilsberg, 2002).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

9-benzyl-6-chloropurin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN5/c13-10-9-11(17-12(14)16-10)18(7-15-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBAIDBLXRCQTCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C2N=C(N=C3Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00284803
Record name 9-benzyl-6-chloro-9h-purin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00284803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Benzyl-6-chloro-9h-purin-2-amine

CAS RN

6336-42-1
Record name NSC39090
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39090
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-benzyl-6-chloro-9h-purin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00284803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Benzyl-6-chloro-9h-purin-2-amine
Reactant of Route 2
Reactant of Route 2
9-Benzyl-6-chloro-9h-purin-2-amine
Reactant of Route 3
Reactant of Route 3
9-Benzyl-6-chloro-9h-purin-2-amine
Reactant of Route 4
Reactant of Route 4
9-Benzyl-6-chloro-9h-purin-2-amine
Reactant of Route 5
Reactant of Route 5
9-Benzyl-6-chloro-9h-purin-2-amine
Reactant of Route 6
Reactant of Route 6
9-Benzyl-6-chloro-9h-purin-2-amine

Citations

For This Compound
4
Citations
E Procházková, L Čechová, P Jansa… - Magnetic Resonance …, 2012 - Wiley Online Library
Four‐ and five‐bond heteronuclear J‐couplings between the hydrogen H‐8 and carbons C‐6 and C‐2 in a series of 7‐ and 9‐benzyl substituted purine derivaties with variuous …
Q Luo, M Liu, R Cheng, Y Liu - Dyes and Pigments, 2015 - Elsevier
… Intermediate compound 6-bromothieno [2, 3-d] pyrimidin-4(3H)-one (IV) and 9-benzyl-6-chloro-9H-purin-2-amine (V) has been prepared according to a modified literature procedure [31]…
Number of citations: 9 www.sciencedirect.com
P Cohn - 2011 - search.proquest.com
… group, the mixture of 9-benzyl-6-chloro-9H-purin-2-amine … of 9-benzyl-6-chloro-9H-purin-2-amine, its N(7) isomer are reported … A solution of 9-benzyl-6-chloro-9H-purin-2-amine (0.25 g, …
Number of citations: 0 search.proquest.com
D Takahashi, T Ora, S Sasaki, N Ishii… - Journal of Medicinal …, 2023 - ACS Publications
… A mixture of 9-benzyl-6-chloro-9H-purin-2-amine (800 mg, 3.08 mmol) in HCO 2 H (16 mL) and H 2 O (4 mL) was heated to 75 C and stirred for 2 h. The reaction mixture was …
Number of citations: 4 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.